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Cat. No.: B1680500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a Phase

1b clinical trial investigating the safety, tolerability, pharmacokinetics, and preliminary efficacy of

Radiprodil, a selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA)

receptor subtype 2B (GluN2B).

Introduction to Radiprodil
Radiprodil is an investigational drug that acts as a negative allosteric modulator of the NR2B

subunit of the NMDA receptor in the brain.[1] By selectively targeting the GluN2B subunit,

Radiprodil aims to reduce excessive excitatory neurotransmission, which is implicated in

various neurological disorders.[1][2] Preclinical studies have demonstrated its anticonvulsant

effects, particularly in models with enhanced GluN2B-NMDA transmission.[3][4] Radiprodil is
being investigated for the treatment of conditions such as GRIN-related disorders with gain-of-

function (GoF) variants, infantile spasms, tuberous sclerosis complex (TSC), and focal cortical

dysplasia (FCD) type II.

Mechanism of Action
Radiprodil selectively binds to the GluN2B subunit of the NMDA receptor, a ligand-gated ion

channel crucial for synaptic plasticity and transmission. In certain neurological conditions, gain-

of-function mutations in the GRIN genes (encoding NMDA receptor subunits) or overexpression

of GluN2B can lead to excessive receptor activation and excitotoxicity. Radiprodil, as a
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negative allosteric modulator, reduces the activity of these hyperactive receptors without

completely blocking them, potentially restoring more normal neuronal function.
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Caption: Radiprodil's mechanism of action on the NMDA receptor.

Phase 1b Clinical Trial Design: "Honeycomb" Study
(NCT05818943)
This protocol is based on the design of the "Honeycomb" study, a Phase 1b open-label trial to

assess the safety, tolerability, pharmacokinetics (PK), and potential efficacy of Radiprodil in
children with a GRIN-related disorder and a Gain-of-Function (GoF) genetic variant.

Study Objectives
Primary Objectives Secondary Objectives

To assess the safety and tolerability of

Radiprodil in pediatric patients with GRIN-

related disorders.

To evaluate the preliminary efficacy of

Radiprodil in reducing seizure frequency.

To determine the pharmacokinetic profile of

Radiprodil in this patient population.

To assess the impact of Radiprodil on non-

seizure outcomes, including behavioral

symptoms.

Patient Population
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The study enrolls pediatric patients (e.g., ≥6 months to ≤12 years) with a confirmed GRIN gene

variant known to result in a gain-of-function of the NMDA receptor. Participants are divided into

two cohorts:

Cohort 1: Patients with treatment-resistant seizures (e.g., at least 1 observable motor seizure

per week).

Cohort 2: Patients with significant behavioral and/or motor symptoms but without qualifying

seizures.

Study Design and Treatment
The study is an open-label, single-group, dose-escalation trial. All participants receive

Radiprodil. The study consists of several periods:

Screening Period
(35 days)

Titration Period
(~51 days)

Maintenance Period
(up to 53 days)

Tapering & Safety
Follow-up
(29 days)

Long-Term Extension
(Part B)

Click to download full resolution via product page

Caption: Workflow of the Phase 1b clinical trial for Radiprodil.

Radiprodil is administered as a liquid suspension twice a day (bid), either orally or via a

gastric/nasogastric tube. The dose is slowly titrated upwards to the highest tolerated dose for

each participant.

Experimental Protocols
Safety and Tolerability Assessment

Adverse Event (AE) Monitoring: All adverse events are recorded at each study visit, with

severity and relationship to the study drug assessed by the investigator. Serious adverse

events (SAEs) are reported to regulatory authorities within the required timeframe.
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Clinical Laboratory Tests: Blood and urine samples are collected at baseline and at specified

intervals to monitor hematology, clinical chemistry, and urinalysis.

Vital Signs and Physical Examinations: Vital signs (blood pressure, heart rate, respiratory

rate, temperature) and a complete physical examination are conducted at each study visit.

Electrocardiograms (ECGs): ECGs are performed at baseline and at key time points to

monitor for any cardiac effects.

Suicidality Monitoring: Given that Radiprodil is a CNS-active drug, prospective assessments

for suicidal ideation and behavior are conducted using a standardized scale (e.g., Columbia-

Suicide Severity Rating Scale, C-SSRS).

Pharmacokinetic (PK) Analysis
Blood Sampling: Blood samples for PK analysis are collected at pre-specified time points

after drug administration to determine the plasma concentration of Radiprodil.

Bioanalytical Method: A validated bioanalytical method (e.g., LC-MS/MS) is used to quantify

Radiprodil concentrations in plasma.

PK Parameters: The following PK parameters are calculated:

Cmax (Maximum plasma concentration)

Tmax (Time to reach Cmax)

AUC (Area under the plasma concentration-time curve)

t1/2 (Half-life)

Efficacy Assessments
Seizure Frequency: For patients in Cohort 1, caregivers maintain a daily seizure diary to

record the frequency and type of all countable motor seizures.

Clinician and Caregiver Global Impression Scales: The Clinical Global Impression of Severity

(CGI-S) and Change (CGI-C) scales are used to assess the overall clinical status and any
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changes from baseline. A GRIN-specific CGI scale may also be utilized.

Behavioral and Developmental Assessments: Standardized questionnaires and scales are

used to evaluate changes in behavior, communication, and motor function.

Data Presentation
Summary of Efficacy Results from the Honeycomb
Study

Efficacy Endpoint Result Reference

Median Reduction in Seizure

Frequency
86%

Patients with ≥50% Reduction

in Seizures
71%

Patients with ≥90% Reduction

in Seizures
43%

Patients Achieving Seizure

Freedom
1

Summary of Safety Findings from the Honeycomb Study
Adverse Event Category Details Reference

Most Common Treatment-

Emergent AEs

Associated with infections or

underlying disease symptoms

(e.g., pyrexia, diarrhea,

respiratory tract infection,

agitation).

Serious Adverse Events

(SAEs)

Three patients experienced

SAEs (obstructive bronchitis,

viral pneumonia, adenovirus

infection); none were

considered treatment-related.

Deaths None reported.
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Conclusion
The Phase 1b clinical trial design for Radiprodil provides a robust framework for evaluating its

safety, tolerability, and preliminary efficacy in a pediatric population with GRIN-related

disorders. The promising results from the "Honeycomb" study, demonstrating a significant

reduction in seizure frequency and a favorable safety profile, support the continued

development of Radiprodil for this and other related neurological conditions. These findings

have paved the way for a planned global Phase 3 trial to further confirm the efficacy and safety

of Radiprodil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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